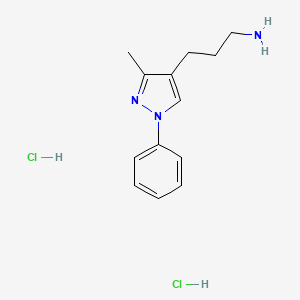

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMWDKAQSRVUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.

Substitution at the Pyrazole Ring: Subsequent substitution reactions introduce the phenyl and methyl groups at the appropriate positions on the pyrazole ring.

Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amine group to an amide or nitro group.

Reduction: Reduction reactions can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: Substitution reactions can replace hydrogen atoms on the pyrazole ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonating agents are used in substitution reactions.

Major Products Formed:

Oxidation Products: Amides, nitro compounds, and carboxylic acids.

Reduction Products: Amines, alcohols, and aldehydes.

Substitution Products: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has found applications in various scientific research fields:

Medicinal Chemistry: This compound is explored for its potential pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.

Biology: It is used in biochemical studies to investigate enzyme inhibition and receptor binding.

Material Science: The compound is utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with four structurally related pyrazole- and triazole-based amines, highlighting differences in molecular weight, substituents, and synthesis:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Rings | Synthesis Method | Applications/Notes |

|---|---|---|---|---|---|

| Target Compound : 3-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride | C₁₃H₁₈Cl₂N₃ | 290.21 | 3-methyl, 1-phenyl pyrazole | Likely via alkylation/amination (analogous to E1) | Pharmaceuticals (potential kinase inhibitors) |

| 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-amine dihydrochloride (E9) | C₈H₁₅Cl₂N₃ | 222.13 | 4-chloro pyrazole | Not specified | Organic synthesis intermediates |

| Compound 19: 3-(3-Fluorophenyl)-N-2-[2-(4-methylimidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride (E1) | C₁₇H₂₀Cl₂F₂N₆ | 413.28 | 3-fluorophenyl, pyrimidine-imidazole hybrid | Reaction of intermediates 72/73 (General Method A) | Neuronal enzyme inhibitors (99% yield) |

| (2R)-2-[3-(1H-Pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride (E7) | C₉H₁₆Cl₂N₄O | 266.13 | Oxadiazole-pyrazole hybrid, chiral center | Not specified | Chiral building blocks in drug design |

| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride (E8) | C₆H₁₃ClN₄ | 180.65 | 1-methyl triazole | Not specified | Agrochemicals, pharmaceuticals |

Key Findings from Comparative Analysis

The pyrimidine-imidazole hybrid in Compound 19 (E1) introduces a larger aromatic system, which may improve target selectivity in enzyme inhibition but reduce solubility .

Synthetic Efficiency: Compound 19 (E1) was synthesized in a 99% yield via General Method A, suggesting scalability for similar pyrazole derivatives. In contrast, compounds like those in E4 require reflux with malononitrile or ethyl cyanoacetate, which may involve harsher conditions .

Heterocyclic Diversity: The oxadiazole ring in the chiral compound from E7 introduces rigidity and hydrogen-bonding capacity, which could optimize receptor binding compared to the flexible propan-1-amine chain in the target compound .

Salt Form and Solubility :

- All compounds listed are hydrochloride or dihydrochloride salts, ensuring enhanced solubility in aqueous media compared to free bases. The target compound’s dihydrochloride form may offer superior crystallinity for formulation .

Biological Activity

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique molecular structure that contributes to its biological activity, particularly in areas such as anticancer and antimicrobial effects.

- Molecular Formula : C₁₃H₁₈ClN₃

- Molecular Weight : 251.76 g/mol

- CAS Number : 1170012-00-6

Biological Activity Overview

The biological activities of this compound are primarily evaluated through various in vitro studies. The following sections detail specific findings related to its anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focused on the synthesis and evaluation of similar compounds found that certain derivatives showed promising activity against human lung adenocarcinoma (A549) cells. The key findings are summarized in Table 1.

| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine | 66 | A549 (Lung) | Induction of apoptosis |

| Compound X | 50 | A549 (Lung) | Inhibition of cell proliferation |

| Compound Y | 70 | HCT116 (Colon) | Cell cycle arrest |

Case Study : In a comparative study, the compound was tested alongside standard chemotherapeutics like cisplatin. It demonstrated a reduction in cell viability similar to that observed with cisplatin, suggesting its potential as an alternative or adjunct therapy in lung cancer treatment .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against a range of pathogens, including multidrug-resistant strains. The results are highlighted in Table 2.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | >64 |

| Escherichia coli | >64 |

| Pseudomonas aeruginosa | >64 |

Despite its promising anticancer properties, the compound exhibited limited antimicrobial activity against the tested Gram-positive and Gram-negative bacteria .

Mechanistic Insights

The biological mechanisms underlying the activity of pyrazole derivatives, including this compound, involve several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : It may interfere with the cell cycle, causing arrest at specific phases which is critical for inhibiting tumor growth.

- Antimicrobial Mechanisms : Although less potent than some antibiotics, the compound's structure allows for interaction with bacterial enzymes, potentially disrupting their function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.